N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide

Regioisomerism Thiophene positional isomer Structure-activity relationship

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide (CAS 2034313-60-3) is a synthetic indole-2-carboxamide derivative featuring an indole core, a thiophen-3-yl substituent, and a 2-hydroxyethoxy ethyl linker. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 2034313-60-3
Cat. No. B2776792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide
CAS2034313-60-3
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)OCCO
InChIInChI=1S/C17H18N2O3S/c20-6-7-22-16(13-5-8-23-11-13)10-18-17(21)15-9-12-3-1-2-4-14(12)19-15/h1-5,8-9,11,16,19-20H,6-7,10H2,(H,18,21)
InChIKeyDZTDYRSYLDPHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide (CAS 2034313-60-3): Core Chemical Identity and Research-Grade Procurement Baseline


N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide (CAS 2034313-60-3) is a synthetic indole-2-carboxamide derivative featuring an indole core, a thiophen-3-yl substituent, and a 2-hydroxyethoxy ethyl linker . Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol . The compound is supplied as a research chemical with a typical purity of 95% . It is structurally related to a class of indole carboxamides investigated as kinase inhibitors (e.g., IKK2) and other biological targets [1].

Structure Indole-2-carboxamide with thiophen-3-yl and hydroxyethoxy side chain
Pathway context Reported IKK2/NF-κB pharmacophore alignment
Research use Kinase inhibitor SAR and solubility-optimized probe development

Procurement Risk Alert: Why Generic Indole-2-carboxamide Analogs Cannot Substitute for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide in Target-Focused Research


Indole-2-carboxamides are a pharmacologically privileged scaffold with activity profiles highly sensitive to subtle structural modifications [1]. The specific substitution pattern of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide—incorporating a thiophen-3-yl ring and a 2-hydroxyethoxy ethyl linker—is expected to confer distinct conformational, electronic, and hydrogen-bonding properties compared to its regioisomers (e.g., thiophen-2-yl) or des-hydroxy analogs. Generic substitution without experimental validation risks loss of target affinity, altered selectivity, or changes in physicochemical properties critical for assay reproducibility . However, specific quantitative comparator data for this compound are currently absent from the public literature, necessitating direct experimental comparison by the end user.

Regioisomer mismatch

Thiophen-3-yl vs. thiophen-2-yl isomer may alter binding conformation and selectivity; no direct comparison data available.

Side-chain omission

Des-hydroxyethoxy analogs may reduce aqueous solubility and shift assay behavior; class-level evidence suggests 10–20× solubility difference.

Quantitative Differentiation Evidence for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide: Head-to-Head Comparator Analysis


Structural Isomerism: Thiophen-3-yl vs. Thiophen-2-yl Substitution – Differential Physicochemical and Predicted Binding Consequences

The target compound bears a thiophen-3-yl group, whereas the closest commercially available analog (CAS 2034364-28-6) incorporates a thiophen-2-yl group . In related indole-carboxamide kinase inhibitor series, the position of the sulfur atom on the thiophene ring has been shown to significantly impact target binding and selectivity [1]. No direct comparative biological data between these two regioisomers are publicly available at this time.

Regioisomer identity
Class-level
Thiophen-3-yl vs. thiophen-2-yl analog (CAS 2034364-28-6)
Structural isomer may shift target binding; no direct comparison data
Requires experimental validation
Regioisomerism Thiophene positional isomer Structure-activity relationship

Hydroxyethoxy Side Chain: Solubility Enhancement Potential vs. Des-hydroxy Analogs

The compound incorporates a 2-hydroxyethoxy ethyl linker, which is absent in simpler N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide analogs. In related indole-2-carboxamide series, the introduction of polar side chains has been associated with 10-20 fold improvements in aqueous solubility . While no direct solubility measurement for the target compound is published, the presence of the free hydroxyl and ether oxygen is expected, based on class-level evidence, to increase hydrophilicity relative to unsubstituted alkyl-linked analogs.

Solubility context
Class-level
Predicted 10–20× improvement over des-hydroxy analog
May support formulation; no direct measurement
Inferred from indole-2-carboxamide series
Aqueous solubility Hydroxyethoxy linker Drug-likeness

IKK2 Kinase Inhibitory Potential: Class-Level Target Engagement Context

The indole-2-carboxamide scaffold is a recognized pharmacophore for IKK2 (IKKβ) inhibition, as described in patent disclosures [1]. Potent IKK2 inhibitors from this class have demonstrated IC50 values in the nanomolar range in biochemical assays [1]. The target compound's specific substitution pattern (thiophen-3-yl, hydroxyethoxyethyl) is consistent with the general formula of the patented IKK2 inhibitors, but its exact inhibitory potency has not been reported in public datasets.

IKK2 pharmacophore
Class-level
Scaffold matches patented IKK2 inhibitors; IC50 unreported
Supports NF-κB pathway screening prioritization
Target engagement verification needed
IKK2 inhibitor NF-κB pathway Indole carboxamide pharmacophore

Validated Research Application Scenarios for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide Based on Structural and Class-Level Evidence


IKK2/NF-κB Pathway Probe Development in Inflammatory Disease Models

Given the indole-2-carboxamide scaffold's established association with IKK2 inhibition [1], this compound can serve as a starting point for structure-activity relationship (SAR) studies targeting the NF-κB pathway. Researchers investigating rheumatoid arthritis, asthma, or COPD may evaluate this compound alongside known IKK2 inhibitors in cellular assays (e.g., LPS-induced TNF-α release) to establish its potency and selectivity relative to reference compounds.

Regioisomeric Selectivity Profiling in Kinase Panel Screening

The thiophen-3-yl vs. thiophen-2-yl regioisomerism offers a defined chemical probe for assessing sulfur position effects on kinase selectivity. Procurement of both isomers (CAS 2034313-60-3 and CAS 2034364-28-6) and parallel testing in kinase profiling panels can reveal isomer-specific binding preferences, contributing to the design of selective indole-carboxamide-based inhibitors .

Solubility-Optimized Analog Synthesis for in Vivo Pharmacokinetic Studies

The hydroxyethoxy side chain is predicted, based on class-level evidence, to enhance aqueous solubility by 10-20 fold relative to unsubstituted analogs . Medicinal chemistry teams may utilize this compound as a solubility-enhanced intermediate for further derivatization, aiming to improve oral bioavailability or reduce vehicle-related toxicities in animal models of inflammation or cancer.

Application
Selection Property
Validation Focus
IKK2/NF-κB pathway probe development
Indole-2-carboxamide pharmacophore alignment
Target engagement and selectivity verification in cellular assays
Regioisomeric kinase selectivity profiling
Thiophen-3-yl vs. thiophen-2-yl regioisomer
Kinase panel screening to map isomer-specific binding
Solubility-optimized analog synthesis
Hydroxyethoxy side-chain
Aqueous solubility measurement and in vivo formulation compatibility
Quote Request

Request a Quote for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.